For Researchers, Scientists, and Drug Development Professionals
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Physicochemical Properties of Sulfobetaine-12 (SB-12)
Introduction
Sulfobetaine-12 (SB-12), also known by its systematic name N-Dodecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate, is a high-purity zwitterionic surfactant widely utilized in biochemical and pharmaceutical research.[1][2][3] Its unique molecular structure, featuring a hydrophobic 12-carbon alkyl chain and a hydrophilic headgroup containing both a quaternary ammonium cation and a sulfonate anion, confers a net neutral charge over a broad pH range (pH 2-12).[3][4][5] This property makes SB-12 an exceptionally mild yet effective detergent for solubilizing and stabilizing membrane proteins in their native state, preparing virosomes, and as a desorbing agent in affinity chromatography.[1][3] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and logical workflows for its characterization.
Core Physicochemical Properties
The defining characteristics of Sulfobetaine-12 are summarized below. These values are critical for its application in solubilization, purification, and formulation protocols.
General and Chemical Properties
| Property | Value | Source(s) |
| Synonyms | SB-12, Zwittergent® 3-12, SB3-12, Lauryl Sultaine | [2][3][6] |
| CAS Number | 14933-08-5 | [2][7][8] |
| Molecular Formula | C₁₇H₃₇NO₃S | [1][3][7] |
| Molecular Weight | 335.5 - 335.6 g/mol | [1][3][6][7] |
| Appearance | White solid / powder | [1] |
| Purity | ≥98% | [1][5][9] |
| Krafft Point | < 0 °C | [3] |
Micellar and Solution Properties
| Property | Value | Conditions / Method | Source(s) |
| Critical Micelle Concentration (CMC) | 2 - 4 mM | 20-25°C | [1][2][9][10] |
| 3.2 mM | Tensiometry | [11] | |
| 2.6 mM | Isothermal Titration Calorimetry (ITC) | [11] | |
| 5.0 mM | Dynamic Light Scattering (DLS) | [11] | |
| ~2.8 mM | 20 mM Tris-HCl, pH 8.0, 0.1 M NaCl | [5] | |
| Aggregation Number (Nagg) | 55 | - | [1][3][10] |
| 55 - 87 | In H₂O | [5] | |
| Average Micellar Weight | 18,500 g/mol | - | [1][10] |
| Solubility (Water) | Water soluble; 30% w/v at 20°C | - | [1][5][12] |
| Solubility (DMSO) | 40-50 mg/mL | Sonication may be required | [7][8] |
| pH (1% aqueous solution) | 5 - 8 | - | [5] |
| Conductance (10% aqueous solution) | < 70 µS | - | [5] |
Logical and Experimental Frameworks
Visualizing the relationship between molecular structure and function, as well as the workflow for characterization, is essential for effective experimental design.
Figure 1. Relationship between the amphiphilic structure of Sulfobetaine-12 and its property of self-assembly into micelles in aqueous solution.
Figure 2. A logical experimental workflow for the comprehensive physicochemical characterization of a surfactant like Sulfobetaine-12.
Experimental Protocols
The determination of key physicochemical parameters requires precise and validated methodologies. The following sections detail the protocols for the most common techniques.
Determination of Critical Micelle Concentration (CMC) by Surface Tensiometry
This method is based on the principle that as surfactant concentration increases, surfactant monomers adsorb at the air-water interface, reducing the surface tension.[13] Once micelles begin to form, the concentration of free monomers in the bulk solution remains relatively constant, and thus the surface tension plateaus.[14] The CMC is identified as the concentration at the inflection point of the surface tension vs. log concentration curve.[10]
Methodology:
-
Solution Preparation: Prepare a stock solution of SB-12 (e.g., 20 mM) in deionized water or a relevant buffer. Create a series of dilutions from the stock solution, covering a concentration range well below and above the expected CMC (e.g., 0.1 mM to 15 mM).[10]
-
Instrumentation: Use a surface tensiometer, such as one employing the Wilhelmy plate or Du Noüy ring method.[15][16] Ensure the platinum plate or ring is meticulously cleaned (e.g., by flaming or washing with appropriate solvents) before each measurement to prevent contamination.
-
Measurement: Calibrate the instrument with deionized water. For each concentration, measure the surface tension, allowing the reading to stabilize. Perform multiple readings for each concentration to ensure accuracy.[10] Maintain a constant temperature throughout the experiment.
-
Data Analysis: Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).[13] The resulting graph will typically show two linear regions. The CMC is determined from the intersection point of the regression lines fitted to these two regions.[10]
Determination of CMC and Aggregation Number by Fluorescence Spectroscopy
This highly sensitive technique often uses a hydrophobic fluorescent probe, such as pyrene, which has a fluorescence emission spectrum that is sensitive to the polarity of its microenvironment.[2][4]
A. CMC Determination:
-
Principle: In aqueous solution (a polar environment), pyrene exhibits specific emission peaks. When micelles form, the hydrophobic pyrene molecules partition into the nonpolar core of the micelles.[17] This change in environment alters the ratio of certain vibronic fine structure peaks in its emission spectrum (commonly the ratio of the first peak, I₁, to the third peak, I₃).[4] A sharp change in the I₁/I₃ ratio with increasing surfactant concentration signals the onset of micellization.
-
Methodology:
-
Prepare a series of SB-12 solutions of varying concentrations, as described for tensiometry.
-
Add a small, constant amount of a pyrene stock solution (in a volatile solvent like acetone) to each vial. The final pyrene concentration should be very low (e.g., ~1 µM) to avoid excimer formation. Evaporate the solvent completely.[4]
-
Add the corresponding SB-12 solutions to the vials and allow them to equilibrate (e.g., overnight in the dark).
-
Using a spectrofluorometer, excite the pyrene (e.g., at ~335 nm) and record the emission spectra (e.g., from 350 nm to 450 nm).
-
Measure the intensities of the first (I₁, ~373 nm) and third (I₃, ~384 nm) vibronic peaks.
-
Plot the intensity ratio (I₁/I₃) against the SB-12 concentration. The CMC is determined from the inflection point of the resulting sigmoidal curve.[8]
-
B. Aggregation Number (Nagg) Determination by Fluorescence Quenching:
-
Principle: This method involves a fluorescent probe that partitions into the micelles and a quencher that also resides in the micelles and quenches the probe's fluorescence upon encounter.[18] By analyzing the quenching efficiency as a function of quencher concentration, and assuming a Poisson distribution of quenchers among the micelles, the number of surfactant molecules per micelle (Nagg) can be calculated.[9][19]
-
Methodology:
-
Prepare a set of SB-12 solutions at a concentration significantly above the CMC.
-
To each solution, add a constant concentration of a fluorescent probe (e.g., Ru(bpy)₃²⁺) and varying concentrations of a hydrophobic quencher (e.g., 9-methylanthracene).[18]
-
Measure the steady-state fluorescence intensity (I) at each quencher concentration ([Q]) and the intensity in the absence of the quencher (I₀).
-
The data is analyzed using the equation: ln(I₀/I) = Nagg[Q] / ([S] - CMC), where [S] is the total surfactant concentration.[18]
-
A plot of ln(I₀/I) versus [Q] should yield a straight line, from whose slope the aggregation number (Nagg) can be calculated. Time-resolved fluorescence quenching (TRFQ) is a more advanced and often more accurate variant of this technique.[5][19]
-
Thermodynamic Characterization by Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique that directly measures the heat changes associated with molecular interactions, providing a complete thermodynamic profile of the micellization process in a single experiment.[1][12]
Methodology:
-
Principle: A concentrated solution of SB-12 is titrated into a sample cell containing only the buffer or water. At low concentrations (below the CMC), the injection of surfactant results in a heat change due to dilution. As the concentration in the cell approaches and exceeds the CMC, the injected surfactant causes the dissociation of existing micelles, resulting in a distinct endothermic or exothermic heat change (the enthalpy of demicellization).[12]
-
Experiment Setup:
-
Fill the ITC sample cell (e.g., ~200-1400 µL) with deionized water or buffer.
-
Load the injection syringe (e.g., ~40-250 µL) with a concentrated solution of SB-12 (e.g., 50-100 mM, well above the CMC).
-
Set the experimental temperature and allow the system to thermally equilibrate.
-
-
Titration: Perform a series of small, sequential injections (e.g., 20-30 injections of 1-5 µL each) of the SB-12 solution into the sample cell while stirring. The instrument records the heat released or absorbed after each injection.
-
Data Analysis: The raw data is a series of peaks corresponding to each injection. Integrating these peaks yields a plot of enthalpy change per mole of injectant versus the total surfactant concentration in the cell. This binding isotherm will show a sharp transition at the CMC. Fitting the data to a micellization model allows for the simultaneous determination of the CMC and the enthalpy of micellization (ΔHmic).[12][20] The aggregation number can also be estimated from the shape and steepness of the transition region.[9]
Micelle Size Determination by Dynamic Light Scattering (DLS)
DLS measures the time-dependent fluctuations in scattered light intensity that arise from the Brownian motion of particles in solution. This information is used to determine the hydrodynamic radius (Rh) of the micelles.[7][21]
Methodology:
-
Principle: Smaller particles diffuse more rapidly than larger ones. DLS measures the diffusion coefficient (D) of the micelles, which is then related to their hydrodynamic radius (Rh) via the Stokes-Einstein equation.[7]
-
Sample Preparation: Prepare a solution of SB-12 at a concentration above its CMC in a filtered (e.g., 0.22 µm filter) buffer or water to remove dust and other particulates that could interfere with the measurement.
-
Measurement: Place the sample in a cuvette inside the DLS instrument. A laser illuminates the sample, and a detector measures the scattered light at a specific angle (e.g., 173°).[21] The instrument's correlator analyzes the intensity fluctuations to generate a correlation function.
-
Data Analysis: The correlation function is analyzed to yield the diffusion coefficient and, subsequently, the size distribution of the particles. The result is typically reported as the mean hydrodynamic radius or diameter of the micelles. It is important to note that this technique measures the apparent size, which includes the hydration shell, and can be influenced by inter-micellar interactions.[7][22] The aggregation number can be estimated from the hydrodynamic volume, but this requires assumptions about the shape and packing density of the micelle.[23] For a more direct measurement of Nagg, static light scattering (SLS) is preferred.[23]
References
- 1. Use of isothermal titration calorimetry to study surfactant aggregation in colloidal systems - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 3. A new pyrene-based fluorescent probe for the determination of critical micelle concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Influence factors on the critical micelle concentration determination using pyrene as a probe and a simple method of preparing samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
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- 9. Aggregation number - Wikipedia [en.wikipedia.org]
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- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
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- 14. researchgate.net [researchgate.net]
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- 16. commons.erau.edu [commons.erau.edu]
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- 20. pubs.acs.org [pubs.acs.org]
- 21. Use of dynamic light scattering and small-angle X-ray scattering to characterize new surfactants in solution conditions for membrane-protein crystallization - PMC [pmc.ncbi.nlm.nih.gov]
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